An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1)
An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1)
Introduction: The Strategic Value of a Strained Ring System
In the landscape of synthetic organic and medicinal chemistry, Diethyl 1,1-cyclobutanedicarboxylate is a uniquely valuable building block. Its core, the cyclobutane ring, is more than a simple cycloalkane; it is a sterically constrained, three-dimensional scaffold that imparts distinct conformational rigidity and unique physicochemical properties to larger molecules.[1][2][3] This guide provides an in-depth exploration of this diester, moving from its fundamental properties and synthesis to its critical role as a precursor in pharmaceutical development, most notably in the synthesis of platinum-based anticancer agents.[1][4][5] For researchers and drug development professionals, a comprehensive understanding of this molecule is key to leveraging its full potential in creating novel molecular architectures and next-generation therapeutics.
Physicochemical & Spectroscopic Profile
Diethyl 1,1-cyclobutanedicarboxylate is a colorless to light yellow, oily liquid under standard conditions.[6][7] It is characterized by its insolubility in water and solubility in common organic solvents like chloroform, dichloromethane, and methanol.[4][7] Its key properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 3779-29-1 | [8][9] |
| Molecular Formula | C₁₀H₁₆O₄ | [8][10] |
| Molecular Weight | 200.23 g/mol | [10][11] |
| Appearance | Colorless to Light yellow clear liquid | [6][7] |
| Boiling Point | 104-105 °C at 12 mmHg | [4][7] |
| Density | ~1.05 g/mL at 20 °C | [4][7] |
| Refractive Index (n²⁵D) | 1.433 - 1.434 | [12] |
| Flash Point | 89 °C / 192.2 °F | [13] |
Spectroscopic Signature
The structural identity of Diethyl 1,1-cyclobutanedicarboxylate is unequivocally confirmed by its spectroscopic data.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester groups (a triplet and a quartet) and the cyclobutane ring protons (multiplets).[11][14]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons of the ester, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, and the carbons of the ethyl groups.[11]
-
Mass Spectrometry: Electron ionization mass spectrometry data is available for this compound, providing fragmentation patterns useful for its identification.[8][15]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups.[11]
Synthesis and Mechanistic Considerations
The most reliable and widely cited method for preparing Diethyl 1,1-cyclobutanedicarboxylate is the alkylation of diethyl malonate with a 1,3-dihalopropane.[10][12] The procedure detailed in Organic Syntheses represents a robust and scalable protocol.[12]
Causality in the Synthetic Protocol
The success of this synthesis hinges on the careful control of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions. The primary side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of the intermediate with another molecule of diethyl malonate.[10][16]
Below is a logical workflow for the synthesis, emphasizing the rationale behind each critical step.
Caption: High-level workflow for the synthesis of Diethyl 1,1-cyclobutanedicarboxylate.
Detailed Laboratory Protocol
This protocol is adapted from the validated procedure published in Organic Syntheses.[12]
-
Preparation of Sodium Ethoxide: In a 5-L flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 gram-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. Rationale: Strictly anhydrous conditions are critical to prevent hydrolysis of the ethoxide base, which would diminish the yield.[12]
-
Reaction Setup: In a separate 5-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition inlet, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane (trimethylene chlorobromide).
-
Alkylation: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a smooth reflux. This addition typically takes about 1.5 hours. Rationale: Slow addition and vigorous stirring are essential to ensure efficient mixing and heat dissipation, minimizing the formation of the undesired dimeric by-product.[12]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Solvent Removal: Remove the ethanol via distillation. Continuous stirring is necessary during this step to prevent bumping.[12]
-
Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with three 500-mL portions of ether.
-
Drying and Concentration: Combine the initial organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purification: The crude residue (typically 600-625 g) is purified by vacuum distillation. The final product is collected at 91-96°C / 4 mmHg, yielding 320-330 g (53-55%).[12] For higher purity, fractional distillation is recommended.[12]
Chemical Reactivity and Synthetic Utility
The primary value of Diethyl 1,1-cyclobutanedicarboxylate lies in its function as a versatile synthetic intermediate. Its chemical reactivity is dominated by the two ester groups, which can be readily transformed.
Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
The most significant transformation is the hydrolysis of the diester to its corresponding diacid, 1,1-Cyclobutanedicarboxylic acid (CBDA).[1] This reaction is a prerequisite for its use in pharmaceutical synthesis, particularly for the anticancer drug Carboplatin, where CBDA serves as the bidentate leaving group ligand.[1][17]
Caption: Hydrolysis of the diester to the corresponding dicarboxylic acid.
This diacid is a cornerstone for introducing the cyclobutane motif.[2] It serves as a reactant for creating lanthanide metal-organic frameworks (LnMOFs) and various coordination polymers.[17] Furthermore, the diacid can be decarboxylated to yield cyclobutanecarboxylic acid.[12][18]
Application in Drug Discovery and Development
The rigid, puckered structure of the cyclobutane ring is increasingly exploited by medicinal chemists to enhance pharmacological properties such as metabolic stability and binding affinity.[1][3]
Cornerstone of Carboplatin Synthesis
The most prominent application of Diethyl 1,1-cyclobutanedicarboxylate is as a critical starting material for the second-generation platinum-based chemotherapy drug, Carboplatin.[5][19][20]
-
Precursor Formation: The diester is first hydrolyzed to 1,1-cyclobutanedicarboxylic acid (CBDA).
-
Ligand Exchange: The CBDA ligand replaces the two chloride leaving groups of Cisplatin. This substitution is the defining structural difference and is responsible for Carboplatin's altered toxicological profile.[1]
The bidentate CBDA ligand in Carboplatin modulates the reactivity of the platinum complex, leading to a different spectrum of side effects compared to its predecessor, Cisplatin, notably reduced nephrotoxicity.[1] The quality and purity of the initial Diethyl 1,1-cyclobutanedicarboxylate are therefore paramount, as they directly impact the yield and purity of the final Active Pharmaceutical Ingredient (API).[5]
Researchers have also explored modifying the cyclobutane ring of the CBDA ligand to create next-generation analogues with potentially superior therapeutic properties, highlighting the ongoing importance of this molecular scaffold.[1]
Safety, Handling, and Storage
As a laboratory chemical, Diethyl 1,1-cyclobutanedicarboxylate requires adherence to standard safety protocols.
-
Hazards: It is classified as a combustible liquid.[6][13] Some sources indicate it may cause skin, eye, and respiratory irritation.[11][21]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[21][22] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[22] Keep away from open flames, hot surfaces, and other sources of ignition.[13][22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][22] Recommended storage is often at room temperature or under refrigeration (2-8°C).[4][23]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[13][21][22][24]
Conclusion
Diethyl 1,1-cyclobutanedicarboxylate is far more than a simple diester; it is a strategic precursor that provides access to the valuable cyclobutane scaffold. Its synthesis, while requiring careful control to maximize yield, is well-established and scalable. Its primary utility as the forerunner to the CBDA ligand in Carboplatin solidifies its importance in the pharmaceutical industry. For scientists in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for innovation in both oncology and the broader field of medicinal chemistry, where strained ring systems continue to offer new avenues for molecular design.
References
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Chemdad Co., Ltd. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
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NIST. (n.d.). Mass Spectrum (electron ionization) - Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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Roberts, J. D., & Sauer, C. W. (1949). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
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Wille, A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-68. [Link]
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